molecular formula C18H22N4O4S B2596555 N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-56-0

N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2596555
CAS No.: 899994-56-0
M. Wt: 390.46
InChI Key: ZELZVRLHRJYAPN-UHFFFAOYSA-N
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Description

N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions.

    Oxidation to Form the Dioxide: The sulfur atom in the thieno ring is oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the thieno[3,4-c]pyrazole derivative with oxalyl chloride followed by the addition of butylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and amide formation steps using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thieno[3,4-c]pyrazole core is known for its bioactivity, and modifications to this structure can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or advanced coatings. Its ability to undergo various chemical transformations also makes it useful in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: These compounds share the core structure and exhibit similar bioactivity.

    Oxalamide Derivatives: Compounds with the oxalamide moiety are known for their stability and potential bioactivity.

Uniqueness

N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is unique due to the combination of the thieno[3,4-c]pyrazole core with the oxalamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-butyl-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-4-9-19-17(23)18(24)20-16-14-10-27(25,26)11-15(14)21-22(16)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELZVRLHRJYAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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